N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Description

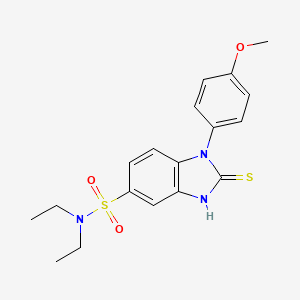

N,N-Diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound featuring a 1,3-benzodiazole core substituted with a sulfanyl (-SH) group at position 2 and a sulfonamide (-SO₂N(Et)₂) group at position 5. The 4-methoxyphenyl (4-MeOPh) moiety at position 1 contributes to its electronic and steric profile.

Properties

IUPAC Name |

N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-4-20(5-2)26(22,23)15-10-11-17-16(12-15)19-18(25)21(17)13-6-8-14(24-3)9-7-13/h6-12H,4-5H2,1-3H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDXEJDLVTVEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the benzodiazole core.

Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction, where a thiol reagent reacts with the benzodiazole core.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzodiazole derivatives, including N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide, as promising anticancer agents. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Studies and Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structures can induce apoptosis in MCF cell lines, suggesting a mechanism that may be applicable to this compound .

- In Vivo Efficacy : Animal model studies have reported that benzodiazole derivatives can suppress tumor growth effectively. One study noted that a related benzodiazole variant significantly inhibited tumor growth in mice models .

Antimicrobial Properties

The antimicrobial potential of this compound has been investigated with promising results.

Research Insights

- Bacterial Inhibition : Research indicates that compounds derived from the benzodiazole family exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest strong efficacy in inhibiting bacterial growth .

- Mechanism of Action : The mechanism underlying the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Other Pharmacological Effects

Beyond anticancer and antimicrobial applications, this compound may possess additional pharmacological properties.

Potential Applications

- Anticonvulsant Activity : Some derivatives within the benzodiazole class have shown anticonvulsant properties in animal models. This suggests a potential for developing treatments for epilepsy or seizure disorders .

- Analgesic Properties : Preliminary studies indicate that benzodiazole compounds may also exhibit analgesic effects, warranting further exploration into their pain-relieving capabilities.

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Induces apoptosis in MCF cell lines |

| Tumor Growth Inhibition | Significant suppression in animal models | |

| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus (MIC values) |

| Mechanism | Disruption of cell wall synthesis | |

| Other Pharmacological Effects | Anticonvulsant | Potential anticonvulsant activity |

| Analgesic | Preliminary evidence for pain relief |

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The table below summarizes key structural differences between the target compound and selected analogs:

Key Observations :

- Core Diversity: The target’s 1,3-benzodiazole core differs from pyridoindole (F12), benzothiazepinone, triazole, and imidazole analogs.

- Sulfur Functionality: The target’s sulfanyl (-SH) and sulfonamide groups contrast with F12’s formamide (-CONEt₂) and benzothiazepinone’s ring sulfur. The triazole analog () shares a sulfonamide but includes a methylsulfanyl group, which may alter reactivity compared to the target’s free -SH group .

- Substituent Effects : The 4-MeOPh group is common across compounds, suggesting its role in modulating electronic properties. However, its position (e.g., fused vs. appended) varies, affecting steric interactions .

Physicochemical and Spectroscopic Properties

Notable Differences:

- The target’s sulfonamide and sulfanyl groups are expected to produce distinct NMR signals (e.g., -SH proton at δ ~11–12) compared to F12’s formamide (δ 11.67) and benzothiazepinone’s hydroxy group.

- IR data for F12 confirms the absence of sulfonamide peaks, emphasizing the target’s unique functionalization .

Biological Activity

N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anti-cancer, antibacterial, and mucoprotective properties.

Chemical Structure

The compound features a benzodiazole core with a sulfonamide group and a methoxyphenyl substituent. The presence of sulfur in the structure contributes to its biological activity.

1. Anti-Cancer Activity

Research has indicated that compounds similar to this compound exhibit promising anti-cancer properties. A study demonstrated that derivatives of benzodiazole can induce apoptosis in cancer cell lines such as MCF-7, with IC50 values indicating effective cytotoxicity. For instance, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting that modifications to the benzodiazole structure can enhance anti-cancer efficacy .

2. Antibacterial Activity

The antibacterial potential of benzodiazole derivatives has also been explored. A related study reported that compounds with similar structures demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for effective compounds was found to be as low as 0.015 mg/mL .

3. Mucoprotective Effects

This compound has been studied for its mucoprotective effects in conditions such as methotrexate-induced intestinal mucositis. A study demonstrated that a benzimidazole derivative ameliorated the symptoms associated with intestinal mucositis, suggesting that the compound may protect mucosal integrity and gut barrier function during chemotherapy treatments .

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for preparing N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H,1,3-benzodiazole-5-sulfonamide?

Methodological Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative with a substituted benzodiazole precursor. A common approach includes:

- Step 1: Reacting 4-methoxyphenylamine with a benzodiazole-thiol intermediate under basic conditions (e.g., triethylamine or pyridine) to form the benzodiazole core .

- Step 2: Sulfonamide formation via reaction with diethylamine and sulfonyl chloride in anhydrous dichloromethane or DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Reagents: 3,4-Dichlorobenzenesulfonyl chloride derivatives, diethylamine, and dehydrating agents (e.g., molecular sieves) .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

Characterization employs:

- NMR Spectroscopy: H and C NMR to confirm substituent positions and sulfonamide linkage. Deuterated solvents (e.g., DMSO-d6) resolve proton splitting patterns near electronegative groups (e.g., sulfonyl) .

- X-ray Crystallography: Resolves steric effects of the 4-methoxyphenyl and diethyl groups, confirming bond angles and packing interactions (e.g., Acta Crystallographica protocols) .

- Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Basic: What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

Initial screening includes:

- Antimicrobial Susceptibility Testing: Agar dilution methods (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition Assays: Fluorescence-based assays targeting carbonic anhydrase or dihydrofolate reductase, with IC calculations .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced: How can synthetic yields be optimized for large-scale research applications?

Methodological Answer:

Optimization strategies:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) for Suzuki couplings to enhance benzodiazole ring formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency compared to THF .

- Temperature/pH Control: Maintaining pH 8–9 during sulfonylation minimizes side-product formation (e.g., sulfonic acid derivatives) .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

Mechanistic studies involve:

- Molecular Docking: Computational modeling (AutoDock Vina) to predict binding affinity with bacterial enoyl-ACP reductase or human kinases .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .

- Metabolic Profiling: LC-MS/MS identifies active metabolites (e.g., desulfurized derivatives) in hepatic microsomes .

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

Methodological Answer:

SAR studies compare:

- Electron-Donating Groups: 4-Methoxyphenyl enhances membrane permeability vs. 4-chlorophenyl (logP calculations) .

- Sulfur Position: 2-Sulfanyl improves thioredoxin reductase inhibition compared to 2-methyl analogs .

- Diethyl vs. Dimethyl Sulfonamide: Diethyl groups reduce renal clearance in pharmacokinetic models (rat plasma t = 6.2 h vs. 3.8 h) .

Advanced: How are spectral data contradictions resolved (e.g., overlapping NMR signals)?

Methodological Answer:

Resolution techniques:

- 2D NMR (COSY, HSQC): Assigns coupled protons and carbons in crowded aromatic regions (e.g., benzodiazole C5 vs. C7) .

- Variable Temperature NMR: Identifies dynamic rotational barriers in diethyl groups (e.g., coalescence temperature analysis) .

- Isotopic Labeling: N-labeled sulfonamide precursors clarify nitrogen environments in HMBC spectra .

Advanced: What stability studies are critical for long-term storage and experimental reproducibility?

Methodological Answer:

Stability protocols include:

- pH-Dependent Degradation: Accelerated aging at pH 2–12 (37°C, 72 h) monitored by HPLC (C18 column, 254 nm detection) .

- Light/Oxygen Sensitivity: UV-vis spectroscopy tracks photooxidation of the sulfanyl group under UV-A exposure .

- Crystallinity Analysis: PXRD identifies polymorph transitions during storage (e.g., amorphous → crystalline form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.